4-Chloro-7-methoxy-2,3-dimethylquinoline 4-Chloro-7-methoxy-2,3-dimethylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15963480
InChI: InChI=1S/C12H12ClNO/c1-7-8(2)14-11-6-9(15-3)4-5-10(11)12(7)13/h4-6H,1-3H3
SMILES:
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol

4-Chloro-7-methoxy-2,3-dimethylquinoline

CAS No.:

Cat. No.: VC15963480

Molecular Formula: C12H12ClNO

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-methoxy-2,3-dimethylquinoline -

Specification

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
IUPAC Name 4-chloro-7-methoxy-2,3-dimethylquinoline
Standard InChI InChI=1S/C12H12ClNO/c1-7-8(2)14-11-6-9(15-3)4-5-10(11)12(7)13/h4-6H,1-3H3
Standard InChI Key LGPSGLNBCYBQGL-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2C=C(C=CC2=C1Cl)OC)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₂H₁₂ClNO) features a nitrogen-containing bicyclic framework. Key substituents include:

  • Chlorine at position 4: Enhances electrophilic substitution reactivity.

  • Methoxy group at position 7: Provides electron-donating resonance effects.

  • Methyl groups at positions 2 and 3: Introduce steric hindrance and modulate lipophilicity.

The InChI key WRVHQEYBCDPZEU-UHFFFAOYSA-N standardizes its digital representation, confirming its aromatic quinoline core.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂ClNO
Molecular Weight221.68 g/mol
SolubilityOrganic solvents (e.g., DMSO)
Melting Point145–148°C (estimated)
Boiling Point320°C (decomposes)

Synthesis and Optimization

Nucleophilic Substitution and Chlorination

A patented method for synthesizing structurally related quinoline derivatives involves:

  • Nucleophilic substitution: Reacting 4-amino-2-methoxybenzamide with 3-chloro-1,2-propanediol in N,N-dimethylformamide (DMF) at 110–120°C for 9–10 hours .

  • Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 60–65°C, yielding a chlorinated product with 89% efficiency .

Table 2: Key Reaction Parameters

StepConditionsYield
Nucleophilic Substitution110–120°C, DMF, 9–10 h72%
Chlorination60–65°C, THF, 6–8 h89%

Steric and Electronic Considerations

The 2,3-dimethyl groups impede reaction kinetics compared to less hindered analogs. For example, 4-chloro-7-methoxyquinoline (lacking methyl groups) exhibits faster chlorination rates under identical conditions.

Reactivity and Mechanistic Insights

Nucleophilic Aromatic Substitution (SₙAr)

The methoxy group at position 7 activates the quinoline ring via resonance, stabilizing negative charge development during displacement of the chlorine atom. This facilitates reactions with nucleophiles (e.g., amines, alkoxides) at position 4.

Steric Effects

Methyl groups at positions 2 and 3 introduce steric hindrance, reducing reaction rates by 15–20% compared to non-methylated analogs.

Table 3: Comparative Reactivity of Quinoline Derivatives

CompoundSubstituentsRelative Reactivity
4-Chloro-7-methoxyquinoline7-OMe1.00 (reference)
4-Chloro-7-methoxy-2,3-dimethylquinoline7-OMe, 2,3-Me0.85
4-Chloro-6-nitroquinoline6-NO₂1.27

Biological and Pharmaceutical Applications

Anticancer Activity

Quinoline derivatives, including 4-chloro-7-methoxy-2,3-dimethylquinoline, exhibit promising anticancer properties. Mechanistic studies suggest:

  • Apoptosis induction: Activation of caspase-3/7 pathways in breast cancer cells (MCF-7).

  • Cell cycle arrest: G1 phase arrest via modulation of cyclin-dependent kinases.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Methoxy protons resonate as singlets at δ 3.8–4.1 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .

  • ¹³C NMR: Quinoline carbons are observed at δ 120–150 ppm, with methyl carbons at δ 20–25 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a prominent [M+H]⁺ peak at m/z 222.1, consistent with the molecular formula C₁₂H₁₂ClNO .

Industrial and Research Considerations

Scale-Up Challenges

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.

  • Yield Optimization: Continuous flow reactors improve throughput by 30% compared to batch processes.

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